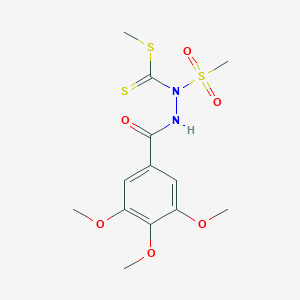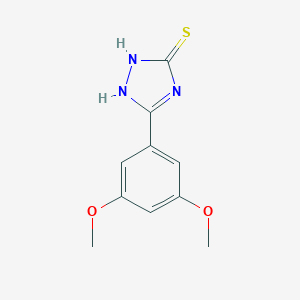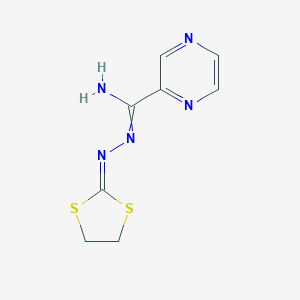![molecular formula C18H16N2O2S B386001 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-46-8](/img/structure/B386001.png)
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . For example, some imidazole derivatives have been found to have antitumor potential .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which suggest they interact with various biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Some imidazole derivatives have been found to have antitumor potential, suggesting they may have cytotoxic effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The specific industrial methods for producing 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid would likely involve similar catalytic processes, with additional steps to introduce the thio and propanoic acid functionalities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the thio and propanoic acid groups but shares the imidazole core.
2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the thio and propanoic acid groups.
Uniqueness
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is unique due to the presence of both the thio and propanoic acid functionalities, which can enhance its reactivity and potential applications in various fields. The combination of these groups with the imidazole ring allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(17(21)22)23-18-19-15(13-8-4-2-5-9-13)16(20-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVYXLNZAGCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)


![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)
![2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B385934.png)





![N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide](/img/structure/B385944.png)
